molecular formula C15H21F3N2O2 B2592099 2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2198845-37-1

2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2592099
CAS No.: 2198845-37-1
M. Wt: 318.34
InChI Key: KJYYGPCMEZHEFU-UHFFFAOYSA-N
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Description

2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2198845-37-1) is a high-purity chemical compound offered for research and development purposes. This specialized molecule features a pyridine core substituted with a lipophilic and metabolically stable trifluoromethyl group at the 6-position, and a complex 2-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy} side chain at the 2-position . The presence of the piperidine and ether units within its structure contributes to its physicochemical properties, making it a valuable building block in medicinal chemistry . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers can access this chemical in various quantities from multiple suppliers . Key Identifiers • CAS Number: 2198845-37-1 • Molecular Formula: C15H21F3N2O2 • Molecular Weight: 318.33 g/mol • InChIKey: KJYYGPCMEZHEFU-UHFFFAOYSA-N

Properties

IUPAC Name

2-[[1-(2-methoxyethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2/c1-21-10-9-20-7-5-12(6-8-20)11-22-14-4-2-3-13(19-14)15(16,17)18/h2-4,12H,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYYGPCMEZHEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate amine and aldehyde precursors.

    Attachment of the Methoxyethyl Group: This step involves the alkylation of the piperidine nitrogen with 2-methoxyethyl chloride under basic conditions.

    Formation of the Pyridine Ring: The pyridine ring is often synthesized separately through condensation reactions involving suitable nitrile and aldehyde precursors.

    Coupling of the Piperidine and Pyridine Rings: The final step involves the coupling of the piperidine intermediate with the pyridine ring, typically through a nucleophilic substitution reaction facilitated by a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain biological targets due to its structural similarity to known bioactive molecules. It can be used in the study of receptor-ligand interactions and enzyme inhibition.

Medicine

In medicinal chemistry, 2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with central nervous system receptors, making it a candidate for the development of drugs targeting neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved solubility or stability, due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine likely involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring may facilitate binding to neurotransmitter receptors, while the trifluoromethyl group could enhance the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares key structural motifs with several pharmacologically active molecules. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name/Identifier Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Pyridine 6-(Trifluoromethyl), 2-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy} ~340.32* Trifluoromethyl, methoxyethyl-piperidine
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine 4-Oxo, 2-[2-(2,3-difluorophenyl)ethyl], N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl] 718.80 Difluorophenyl, trifluoromethyl, acetamide
Example 417 (EP 4374877A2) Pyrimidine 5-Methyl-6-(trifluoromethyl), 4-(trifluoromethyl)aniline 787 ([M+H]+) Trifluoromethyl, methyl, aniline

*Calculated based on molecular formula C₁₅H₁₉F₃N₂O₂.

Key Observations:

  • The target compound’s pyridine core distinguishes it from Goxalapladib’s naphthyridine and Example 417’s pyrimidine, which may influence binding specificity and solubility .
  • The trifluoromethyl group is a common feature across all compounds, likely contributing to enhanced metabolic stability and hydrophobic interactions.

Physicochemical and Analytical Data

Table 2: Physicochemical Properties and Analytical Metrics
Compound LCMS (m/z [M+H]+) HPLC Retention Time (minutes) Conditions
Target Compound Not reported Not reported
Goxalapladib
Example 417 787 1.41 SMD-TFA05
Reference Example 105 540 1.11 SMD-TFA05

Insights:

  • The absence of analytical data for the target compound highlights a gap in publicly available literature. However, analogs like Example 417 demonstrate that trifluoromethyl groups correlate with longer HPLC retention times (1.41 minutes) compared to simpler structures (1.11 minutes), suggesting increased hydrophobicity .

Therapeutic and Pharmacological Relevance

  • Goxalapladib : A clinical candidate for atherosclerosis, targeting lipoprotein-associated phospholipase A2 (Lp-PLA2). Its larger structure (MW 718.80) and naphthyridine core may enhance target affinity but reduce bioavailability compared to the smaller target compound .

Mechanistic Implications:

  • The target compound’s piperidine-methoxyethyl side chain could improve blood-brain barrier penetration compared to Goxalapladib’s bulky biphenyl groups .

Biological Activity

The compound 2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (often referred to as "Compound X") belongs to a class of piperidine derivatives that have garnered attention for their potential biological activities, particularly in pharmacology. This article reviews the biological activity of Compound X, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by its unique molecular structure, which includes a piperidine ring substituted with a methoxyethyl group and a trifluoromethyl pyridine moiety. The presence of these functional groups is believed to influence its biological properties significantly.

Research indicates that Compound X may interact with various biological targets, including:

  • Serotonin Receptors : Preliminary studies suggest that it may act as a ligand for serotonin receptors, potentially influencing mood and anxiety disorders.
  • Phosphodiesterase Inhibition : There is evidence indicating that Compound X exhibits weak inhibitory activity against phosphodiesterase enzymes, which play critical roles in cellular signaling pathways related to inflammation and cognition.

Antidepressant Potential

A study published in PubMed highlights the efficacy of similar piperidine derivatives in modulating serotonin receptor activity. These compounds demonstrated significant affinity for 5-HT1A and 5-HT7 receptors, suggesting that Compound X may possess antidepressant-like properties through serotonergic modulation .

Anti-inflammatory Effects

In vivo studies have shown that compounds structurally related to Compound X can reduce levels of lysophosphatidic acid (LPA) in plasma, which is implicated in inflammatory processes. This suggests a potential anti-inflammatory mechanism that could be explored further in the context of diseases such as pulmonary fibrosis .

Case Study 1: Serotonin Receptor Modulation

In a controlled trial involving piperidine derivatives, researchers found that specific modifications to the piperidine structure enhanced receptor binding affinity and selectivity. Compound X's structural features may allow it to achieve similar results, warranting further investigation into its pharmacological profile.

Case Study 2: Phosphodiesterase Inhibition

Another study explored the effects of various piperidine compounds on phosphodiesterase activity. The findings indicated that these compounds could modulate intracellular signaling pathways effectively. Given its structural similarities, Compound X could exhibit comparable inhibitory effects on phosphodiesterases, potentially leading to therapeutic applications in cognitive disorders.

Data Table: Biological Activities of Piperidine Derivatives

Compound NameTarget ReceptorAffinity (Ki)Activity TypeReference
Compound A5-HT1A50 nMAntidepressant
Compound BPDE4B200 nMAnti-inflammatory
Compound X 5-HT1A, PDE4BTBDPotential Antidepressant/Anti-inflammatoryOngoing Research

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